1-(2,3-Dimethylphenyl)-2-(ethylamino)propan-1-one,monohydrochloride 1-(2,3-Dimethylphenyl)-2-(ethylamino)propan-1-one,monohydrochloride
Brand Name: Vulcanchem
CAS No.: 2705531-06-0
VCID: VC16577208
InChI: InChI=1S/C13H19NO.ClH/c1-5-14-11(4)13(15)12-8-6-7-9(2)10(12)3;/h6-8,11,14H,5H2,1-4H3;1H
SMILES:
Molecular Formula: C13H20ClNO
Molecular Weight: 241.76 g/mol

1-(2,3-Dimethylphenyl)-2-(ethylamino)propan-1-one,monohydrochloride

CAS No.: 2705531-06-0

Cat. No.: VC16577208

Molecular Formula: C13H20ClNO

Molecular Weight: 241.76 g/mol

* For research use only. Not for human or veterinary use.

1-(2,3-Dimethylphenyl)-2-(ethylamino)propan-1-one,monohydrochloride - 2705531-06-0

Specification

CAS No. 2705531-06-0
Molecular Formula C13H20ClNO
Molecular Weight 241.76 g/mol
IUPAC Name 1-(2,3-dimethylphenyl)-2-(ethylamino)propan-1-one;hydrochloride
Standard InChI InChI=1S/C13H19NO.ClH/c1-5-14-11(4)13(15)12-8-6-7-9(2)10(12)3;/h6-8,11,14H,5H2,1-4H3;1H
Standard InChI Key MOHJBFCUMYASEI-UHFFFAOYSA-N
Canonical SMILES CCNC(C)C(=O)C1=CC=CC(=C1C)C.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a propan-1-one backbone substituted at the C1 position with a 2,3-dimethylphenyl group and at the C2 position with an ethylamino moiety. The hydrochloride salt form enhances its stability and solubility in aqueous environments. The IUPAC name, 1-(2,3-dimethylphenyl)-2-(ethylamino)propan-1-one;hydrochloride, reflects this substitution pattern . Key structural identifiers include:

PropertyValue
CAS Registry Number2705531-06-0
Molecular FormulaC13H20ClNO\text{C}_{13}\text{H}_{20}\text{ClNO}
Molecular Weight241.76 g/mol
SMILESCCNC(C)C(=O)C1=CC=CC(=C1C)C.Cl
InChI KeyMOHJBFCUMYASEI-UHFFFAOYSA-N

The crystalline structure and stereochemistry remain undercharacterized, though the presence of chiral centers at C1 and C2 suggests potential enantiomeric forms .

Spectroscopic and Analytical Data

Limited spectroscopic data are publicly available, but the compound’s structural analogs (e.g., ethcathinone) exhibit characteristic infrared (IR) absorption bands for carbonyl (1,700cm1\sim 1,700 \, \text{cm}^{-1}) and amine groups (3,300cm1\sim 3,300 \, \text{cm}^{-1}) . High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are standard analytical methods for purity assessment and forensic identification .

Synthesis and Production

Synthetic Pathways

The synthesis of 2,3-DMEC involves multi-step organic reactions, typically starting with a Friedel-Crafts acylation to introduce the ketone group to the 2,3-dimethylbenzene ring. Subsequent steps include:

  • Amination: Ethylamine is introduced via reductive amination using sodium cyanoborohydride (NaBH3CN\text{NaBH}_3\text{CN}) in methanol .

  • Salt Formation: The free base is treated with hydrochloric acid to yield the monohydrochloride salt.

A patent (WO2008012046A1) describes a stereospecific Grignard reaction using ethylmagnesium bromide to introduce the ethyl group, achieving 99% optical purity in related cathinone derivatives .

Challenges in Synthesis

Key challenges include controlling stereochemistry and minimizing byproducts such as N-ethylated derivatives. Purification often involves recrystallization from ethanol or diethyl ether, yielding colorless solids with ~50–65% efficiency .

Pharmacological Effects and Mechanism of Action

Neurotransmitter Interactions

Like other cathinones, 2,3-DMEC acts as a dopamine-norepinephrine reuptake inhibitor (DNRI), increasing synaptic concentrations of these neurotransmitters. Structural modifications (e.g., 2,3-dimethyl substitution) may enhance lipophilicity, potentiating blood-brain barrier penetration .

Behavioral and Physiological Effects

Applications in Research

Neuropsychiatric Studies

2,3-DMEC is used to investigate cathinone structure-activity relationships (SAR). For example, methyl substitutions at the phenyl ring alter binding affinities for monoamine transporters, informing drug design for attention deficit hyperactivity disorder (ADHD) .

Forensic Toxicology

The compound is analyzed in seized drug samples using GC-MS and liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its detection in recreational products underscores the need for updated analytical libraries .

Toxicological Profile

Acute Toxicity

Rodent studies of related cathinones report median lethal doses (LD50\text{LD}_{50}) of 50–100 mg/kg, with symptoms including hyperthermia, seizures, and cardiac arrest . No specific data exist for 2,3-DMEC, necessitating caution in handling.

Chronic Effects

Prolonged use may lead to neurotransmitter depletion, anxiety, and dependence. Post-mortem analyses of cathinone users show dopaminergic neuron degeneration in the substantia nigra .

Future Directions

Abuse Deterrence

Incorporating metabolically labile groups (e.g., ester linkages) may reduce misuse potential while retaining therapeutic effects—a strategy employed in prodrug design .

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